INCB40093 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It is a selective inhibitor of the delta-like ligand 4 (DLL4) pathway, which plays a crucial role in tumor angiogenesis and growth. By inhibiting DLL4, INCB40093 aims to disrupt the communication between tumor cells and their microenvironment, thereby impeding tumor progression.
INCB40093 was developed by Incyte Corporation, a biopharmaceutical company focused on innovative cancer therapies. The compound is part of a broader class of DLL4 inhibitors that are being investigated for their ability to enhance anti-tumor immunity and improve the efficacy of existing cancer treatments.
INCB40093 is classified as an experimental therapeutic agent within the category of small molecule inhibitors. Its primary target is DLL4, which is involved in the Notch signaling pathway—a critical regulator of cell fate decisions during development and tumorigenesis.
The synthesis of INCB40093 involves several steps that typically include:
The specific synthetic route for INCB40093 has not been fully disclosed in public literature, but it generally follows established methodologies for synthesizing small molecule inhibitors targeting protein-protein interactions.
INCB40093 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to DLL4. The exact structural formula includes various aromatic rings and substituents that contribute to its biological activity.
INCB40093 undergoes various chemical reactions typical of small molecules, including:
The binding affinity and kinetics of INCB40093 can be evaluated using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its mechanism of action at the molecular level.
INCB40093 exerts its effects primarily by inhibiting DLL4-mediated signaling pathways. This inhibition leads to:
Preclinical studies indicate that treatment with INCB40093 can lead to significant reductions in tumor growth in various cancer models, particularly when combined with other immunotherapeutic agents.
INCB40093 is primarily investigated for its potential applications in cancer therapy. Specific areas of research include:
Phosphoinositide 3-kinase delta (PI3Kδ), encoded by the PIK3CD gene, is a lipid kinase predominantly expressed in hematopoietic cells, particularly B lymphocytes. It regulates critical cellular functions, including proliferation, survival, and differentiation, through the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates downstream effectors like AKT and BTK [1] [4]. In B-cell malignancies—such as chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and marginal zone lymphoma (MZL)—dysregulated PI3Kδ signaling drives tumorigenesis by promoting malignant B-cell growth and suppressing apoptosis [6] [8]. Preclinical models demonstrate that PI3Kδ knockout mice exhibit impaired B-cell development, validating its non-redundant role in B-cell biology [1]. Furthermore, hyperactivation of PI3Kδ in lymphoma cells often results from chronic B-cell receptor (BCR) stimulation or upstream oncogenic signals, making it a compelling therapeutic target [3] [10].
Table 1: Class I PI3K Isoforms and Their Biological Roles
Isoform | Primary Tissue Expression | Key Functions | Relevance in Cancer |
---|---|---|---|
p110α (PI3Kα) | Ubiquitous | Glucose metabolism, angiogenesis | Solid tumors (e.g., breast cancer) |
p110β (PI3Kβ) | Ubiquitous | Platelet function, insulin signaling | PTEN-deficient tumors |
p110δ (PI3Kδ) | Hematopoietic cells | B-cell development, antigen response | B-cell malignancies |
p110γ (PI3Kγ) | Leukocytes | Leukocyte chemotaxis | Inflammation, solid tumor microenvironment |
Data synthesized from [1] [4] [6]
Early PI3K inhibitors (e.g., buparlisib) targeted all class I isoforms (pan-PI3K) but faced significant limitations, including metabolic toxicities (hyperglycemia, rash) and narrow therapeutic indices due to inhibition of ubiquitously expressed PI3Kα and PI3Kβ [4] [6]. This spurred the development of isoform-selective inhibitors to minimize off-target effects. Idelalisib, the first FDA-approved PI3Kδ inhibitor (2014), validated the clinical potential of PI3Kδ blockade in relapsed/refractory CLL and FL, demonstrating objective response rates (ORR) of 57–70% [1] [6]. However, immune-mediated toxicities (e.g., hepatotoxicity, colitis) and acquired resistance highlighted the need for next-generation agents with improved selectivity and tolerability [3] [4]. Subsequent inhibitors like duvelisib (PI3Kδ/γ) and parsaclisib (PI3Kδ-selective) were designed to optimize efficacy while reducing off-isoform effects. Parsaclisib, for example, shows >10,000-fold selectivity for PI3Kδ over α/β/γ isoforms and achieved an ORR of 58.3% in relapsed MZL with a manageable safety profile [3] [6].
Table 2: Clinical Response Rates of Select PI3Kδ Inhibitors in B-Cell Malignancies
Inhibitor | Selectivity Profile | Key Trial (Phase) | Objective Response Rate (ORR) | Disease Setting |
---|---|---|---|---|
Idelalisib | PI3Kδ | Pivotal (III) | 57–70% | Relapsed CLL/FL |
Duvelisib | PI3Kδ/γ | DUO (III) | 42–48% | Relapsed CLL/SLL |
Umbralisib | PI3Kδ/CK1ε | UTX-TGR-1202 (II) | 45–50% | Relapsed FL/MZL |
Parsaclisib | PI3Kδ | CITADEL-204 (II) | 58.3% | Relapsed MZL |
INCB40093 (dezapelisib) is an orally bioavailable, potent PI3Kδ inhibitor developed by Incyte Corporation. Biochemically, it inhibits PI3Kδ with low-nanomolar IC50 values (∼10–100 nM) and exhibits 74- to >900-fold selectivity over other PI3K isoforms (α, β, γ) [2]. This high specificity distinguishes it from earlier dual or pan-inhibitors and aligns with the industry’s shift toward isoform refinement to mitigate toxicity. In cellular assays, INCB40093 blocked PI3Kδ-mediated signaling downstream of B-cell receptors (BCR) and CD40 receptors, inducing dose-dependent antiproliferative effects in human B-cell lymphoma lines (e.g., Pfeiffer, SU-DHL-4) with IC50 values of 10–100 nM [2] [8]. Notably, it showed minimal activity against non-lymphoid cell lines, underscoring its B-cell-restricted mechanism [2].
In preclinical xenograft models, INCB40093 demonstrated single-agent tumor growth inhibition and synergized with chemotherapeutics like bendamustine. For example, in the Pfeiffer cell xenograft model of non-Hodgkin lymphoma, the combination potentiated antitumor effects beyond either agent alone [2]. This supported its evaluation in clinical trials for relapsed/refractory B-cell malignancies, including Hodgkin lymphoma (NCT02456675). Despite promising preclinical data, Incyte reprioritized development toward INCB50465, a next-gen PI3Kδ inhibitor with potential advantages in potency and hepatotoxicity risk [2]. Consequently, the phase II trial of INCB40093 was terminated early.
Structurally, INCB40093 belongs to the thiazolo[3,2-a]pyrimidin-5-one class, occupying the ATP-binding cleft of PI3Kδ with high affinity. Its selectivity is attributed to interactions with isoform-specific residues in the kinase domain [8] [10]. Kinome-wide screening confirmed negligible inhibition of 196 other kinases at 1 μM, reducing the risk of off-target toxicity [2].
Table 3: Preclinical Profile of INCB40093
Parameter | Findings | Significance |
---|---|---|
Biochemical IC50 | PI3Kδ: ~10–100 nM | High potency against target |
Selectivity | 74->900-fold vs. PI3Kα/β/γ | Minimized metabolic toxicities |
Cellular Activity | IC50: 10–100 nM in B-cell lines; blocks BCR/CD40 signaling | Target engagement in disease-relevant pathways |
In Vivo Efficacy | Single-agent tumor growth inhibition; synergy with bendamustine | Proof-of-concept for monotherapy and combinations |
Kinase Panel | <30% inhibition of 196 kinases at 1 μM | Low off-target potential |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0